molecular formula C21H19NO4S B11481504 3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11481504
M. Wt: 381.4 g/mol
InChI Key: JTSHXFVOZOYGMM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both methoxy and hydroxy functional groups, as well as a thienopyridine core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehydes and thiophene derivatives, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to modify the thienopyridine core or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the thienopyridine core could lead to a fully saturated ring system.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but lacks the thienopyridine core.

    3,4-Dimethoxyphenylacetonitrile: Contains the dimethoxyphenyl group and is used as an intermediate in organic synthesis.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one lies in its combination of functional groups and the thienopyridine core, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H19NO4S/c1-25-17-7-6-13(9-18(17)26-2)16-11-27-21-15(10-19(24)22-20(16)21)12-4-3-5-14(23)8-12/h3-9,11,15,23H,10H2,1-2H3,(H,22,24)

InChI Key

JTSHXFVOZOYGMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=CC=C4)O)OC

Origin of Product

United States

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